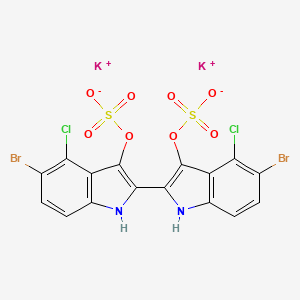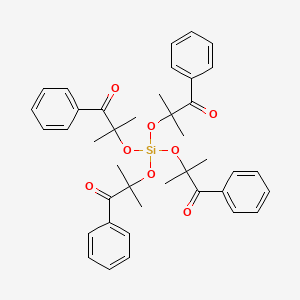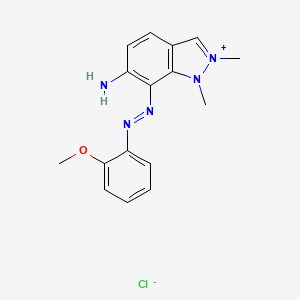
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with dimethyl and trimethoxyphenyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of substituted benzoic aldehydes with cyanoacetic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or methanol, with temperatures maintained around 70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but generally involve controlled temperatures and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized pyridine compounds.
科学研究应用
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol exerts its effects involves interactions with specific molecular targets and pathways. Its trimethoxyphenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2,4,5-Trimethoxyphenyl-substituted derivatives
- 2,4,6-Trimethylphenyl-substituted derivatives
- 2,3-Dimethyl-4-methoxyphenyl compounds
Uniqueness
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of dimethyl and trimethoxyphenyl groups provides a distinct reactivity profile and potential for diverse applications.
属性
CAS 编号 |
70159-58-9 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
2,3-dimethyl-1-oxido-4-(2,3,4-trimethoxyphenyl)pyridin-1-ium |
InChI |
InChI=1S/C16H19NO4/c1-10-11(2)17(18)9-8-12(10)13-6-7-14(19-3)16(21-5)15(13)20-4/h6-9H,1-5H3 |
InChI 键 |
TUVOKZCAYVQDGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C[N+](=C1C)[O-])C2=C(C(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


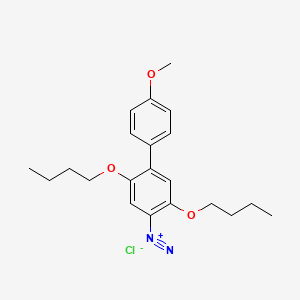
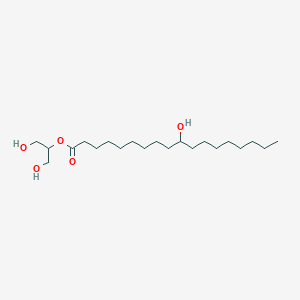

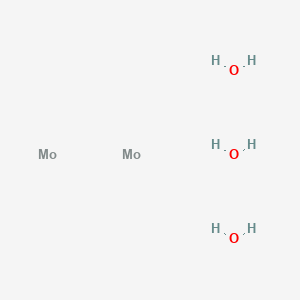
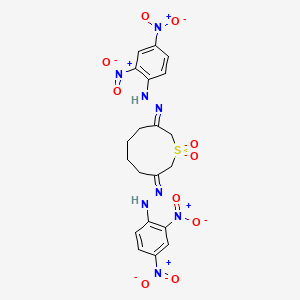

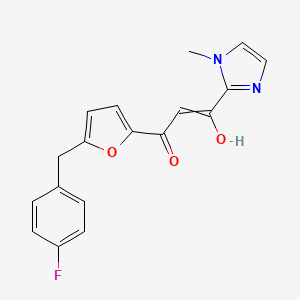
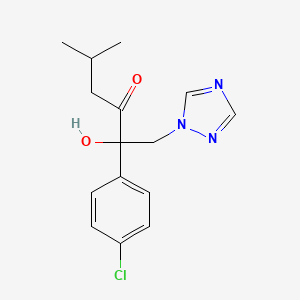
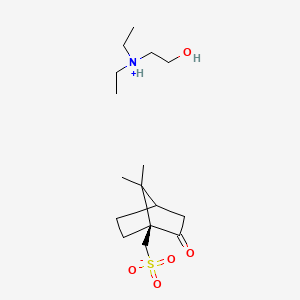
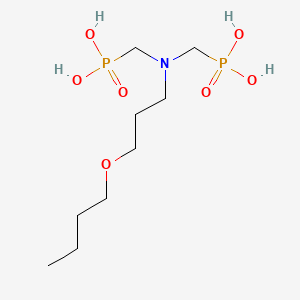
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
